molecular formula C11H8F3NO B8353771 N-(5-Ethynyl-2-methylphenyl)-2,2,2-trifluoroacetamide

N-(5-Ethynyl-2-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B8353771
M. Wt: 227.18 g/mol
InChI Key: KAABYHHQHOMWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807673B2

Procedure details

To a solution of 2,2,2-trifluoro-N-{2-methyl-5-[(trimethylsilyl)ethynyl]phenyl}-acetamide (10.9 g, 36 mmol) in THF (350 mL) cooled to 0° C. was added a 1M solution of tetrabutylammonium fluoride in THF (40 mmol, 40 mL). The reaction was diluted with water and extracted two times with EtOAc. The combined organic extractions were washed with water, dried over MgSO4 and concentrated onto silica gel. The crude material was purified by column chromatography to give the desired product (6.4 g, 78%). 1H NMR (400 MHz, d6-DMSO) δ 11.00 (s, 1H), 7.36-7.30 (m, 3H), 4.19 (s, 1H), 2.17 (s, 3H) ppm.
Name
2,2,2-trifluoro-N-{2-methyl-5-[(trimethylsilyl)ethynyl]phenyl}-acetamide
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([C:12]#[C:13][Si](C)(C)C)[CH:9]=[CH:8][C:7]=1[CH3:18])=[O:4].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.O>[C:12]([C:10]1[CH:9]=[CH:8][C:7]([CH3:18])=[C:6]([NH:5][C:3](=[O:4])[C:2]([F:19])([F:1])[F:20])[CH:11]=1)#[CH:13] |f:1.2|

Inputs

Step One
Name
2,2,2-trifluoro-N-{2-methyl-5-[(trimethylsilyl)ethynyl]phenyl}-acetamide
Quantity
10.9 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC(=C1)C#C[Si](C)(C)C)C)(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted two times with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=CC(=C(C1)NC(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.